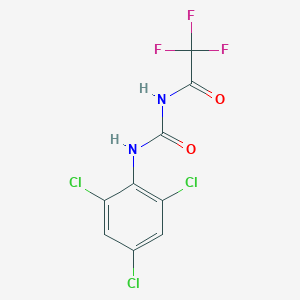![molecular formula C21H20ClN5O3 B284435 N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284435.png)
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTDP-31, is a novel compound with potential therapeutic applications. It belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mécanisme D'action
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its therapeutic effects by interacting with various targets in the body. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor involved in the inflammatory response. Additionally, N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of enzymes involved in cancer cell proliferation. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been found to induce apoptosis in cancer cells and to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis. However, further studies are needed to determine the exact biochemical and physiological effects of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, which makes it an interesting target for scientific research. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results in various studies, which indicates its potential as a therapeutic agent. However, there are also limitations to using N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the scientific research of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Firstly, further studies are needed to determine its safety and efficacy in humans. Secondly, studies are needed to determine its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. Thirdly, studies are needed to determine the optimal dosage and administration route for N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Fourthly, studies are needed to determine its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Finally, studies are needed to optimize the synthesis method of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide to reduce its environmental impact and increase its scalability.
Méthodes De Synthèse
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been synthesized using different methods, including a one-pot reaction, a multi-step synthesis, and a green synthesis approach. The one-pot reaction involves the reaction of 4-chlorophenyl hydrazine with 2,4-dimethoxybenzaldehyde and methyl propiolate in the presence of sodium ethoxide and copper (II) sulfate pentahydrate. The multi-step synthesis involves the reaction of 4-chlorophenyl hydrazine with 2,4-dimethoxybenzaldehyde to form an intermediate, which is then reacted with methyl propiolate and ammonium acetate to yield N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The green synthesis approach involves the use of renewable starting materials and solvents, which reduces the environmental impact of the synthesis process.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results in the treatment of bacterial infections, including antibiotic-resistant strains.
Propriétés
Formule moléculaire |
C21H20ClN5O3 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H20ClN5O3/c1-12-18(20(28)26-14-6-4-13(22)5-7-14)19(27-21(25-12)23-11-24-27)16-9-8-15(29-2)10-17(16)30-3/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25) |
Clé InChI |
IJEUSOPOBLEBSW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=CN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)

![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)


![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)